N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O7/c26-21-16-3-1-2-4-17(16)32-23(20(21)14-7-10-18-19(11-14)31-12-30-18)24-22(27)13-5-8-15(9-6-13)25(28)29/h1-11H,12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMILAFICWEDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved by reacting catechol with dihalomethanes in the presence of a base and a phase-transfer catalyst.
Synthesis of the chromone core: The chromone core can be synthesized through a series of reactions starting from salicylaldehyde and involving cyclization and oxidation steps.
Coupling reactions: The benzodioxole and chromone intermediates are then coupled using palladium-catalyzed cross-coupling reactions.
Introduction of the nitrobenzamide group: This step involves the nitration of the benzamide precursor followed by amide bond formation.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine derivative.
Scientific Research Applications
Antibacterial Activity
Case Study: Antibacterial Screening
A significant study evaluated the antibacterial activity of various synthesized compounds, including derivatives of N-[3-(2H-1,3-benzodioxol-5-yl)-4-benzamide]. The results demonstrated notable inhibition against several bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
This study highlights the compound's potential as a therapeutic agent in treating bacterial infections, suggesting that it may inhibit bacterial growth through specific biochemical interactions.
Anticancer Properties
Research has also indicated that N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide exhibits anticancer properties. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival.
Mechanism of Action:
The mechanism involves binding to specific molecular targets within cancer cells, which can lead to:
- Inhibition of Cell Proliferation: The compound may interfere with the cell cycle, preventing cancer cells from dividing.
- Induction of Apoptosis: It can trigger programmed cell death in malignant cells.
- Modulation of Immune Responses: The compound may enhance the immune system's ability to recognize and destroy cancer cells.
Biochemical Assays
This compound has been utilized in biochemical assays to study protein interactions and modifications. For instance, it has been employed as a reagent in studies involving sulfenic acids in proteins, allowing researchers to differentiate between protein-associated thiols and sulfenic acids.
Application in Protein Studies:
The compound's electrophilic nature enables it to modify specific amino acid residues in proteins, providing insights into protein function and dynamics under various physiological conditions.
Mechanism of Action
The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide involves its interaction with various molecular targets and pathways:
Microtubule assembly: The compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis.
Oxidative stress pathways: It can influence oxidative stress pathways by acting as an antioxidant, thereby reducing cellular damage caused by reactive oxygen species.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide with structurally related compounds based on molecular features, substituents, and available
Key Structural and Functional Differences:
Core Heterocycle: The target compound’s chromen-4-one core distinguishes it from benzothiazole (Y032-1394) or pyrazole derivatives (C₁₇H₁₂N₂O₃) . Chromones are associated with antioxidant and anti-inflammatory properties, whereas benzothiazoles are linked to antitumor activity. The methyl-substituted chromen analog (C₂₄H₁₇NO₇) shares the chromone system but replaces the nitro group with a methyl ether, altering solubility and metabolic pathways .
1,3-Benzodioxole is a common feature in all listed compounds except Y032-1393. This moiety is known to resist metabolic degradation, which may prolong half-life in vivo .
Biological Activity
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of nitrobenzamide derivatives, which are known for various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.31 g/mol. The structure features a nitro group (-NO2) and a benzodioxole moiety, which contribute to its biological properties.
Anticancer Activity
Research indicates that nitrobenzamide derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth by disrupting critical signaling pathways involved in cell proliferation and survival. Specifically, compounds similar to this compound have been observed to inhibit the activity of tubulin polymerization, which is crucial for cancer cell division .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various experimental models. Nitrobenzamide derivatives are known to suppress the expression of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways. This suggests that this compound may be effective in treating inflammatory diseases.
Antioxidant Activity
Antioxidant activity is another key feature of this compound. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular environments. This property is particularly relevant in the context of diseases characterized by oxidative damage, including neurodegenerative disorders .
Inhibition of Angiogenesis
Recent studies have highlighted the potential of nitrobenzamide derivatives in inhibiting angiogenesis—the formation of new blood vessels from existing ones—which is a critical process in tumor growth and metastasis. For example, research involving zebrafish models demonstrated that treatment with related compounds led to reduced endothelial cell migration and proliferation, indicating a disruption in vascular development mediated by VEGF/VEGFR signaling pathways .
Interaction with Cellular Pathways
This compound may interact with various cellular pathways, including those involving G protein-coupled receptors (GPCRs). These interactions can modulate downstream signaling cascades that affect cell survival and proliferation .
Case Studies
Q & A
Q. What are the established synthetic routes for N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with the preparation of the chromen-4-one core. A common approach involves coupling 4-nitrobenzoyl chloride with an amine-functionalized chromenone intermediate under Schotten-Baumann conditions. For example, analogous nitrobenzamide derivatives have been synthesized by reacting 2-(3-aminophenyl)chromen-4-one with 4-nitrobenzoyl chloride in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl . Purification often involves column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- 1H/13C NMR : To verify aromatic proton environments (e.g., benzodioxole protons at δ 6.0–6.5 ppm, nitrobenzamide carbonyl at ~168 ppm) .
- Mass Spectrometry (HRMS) : To confirm the molecular ion peak ([M+H]+) and fragmentation patterns consistent with the nitrobenzamide and chromenone moieties .
- X-ray Crystallography (if crystalline): To resolve spatial arrangements of substituents, particularly the orientation of the benzodioxol group relative to the chromenone core .
Q. What are the recommended protocols for assessing its stability under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stress Testing : Incubate the compound at 40°C, 60°C, and 80°C for 24–72 hours in sealed vials. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Photostability : Expose to UV light (320–400 nm) for 48 hours and analyze for nitro group reduction or chromenone ring oxidation .
- Hydrolytic Stability : Test in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours; nitrobenzamides are prone to hydrolysis under alkaline conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial potency) often arise from assay variability. To address this:
- Standardize Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) across studies .
- Dose-Response Curves : Perform IC50 determinations with at least six concentrations (1 nM–100 µM) and triplicate measurements .
- Mechanistic Profiling : Compare transcriptomic or proteomic signatures in contradictory studies to identify off-target effects .
Q. What experimental strategies are effective for studying structure-activity relationships (SAR) in this compound?
- Methodological Answer : SAR studies should focus on modifying key regions:
- Nitrobenzamide Substitution : Replace the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) to assess impact on bioactivity .
- Chromenone Core Modifications : Introduce methyl or methoxy groups at position 6 or 7 to evaluate steric effects on target binding .
- Benzodioxol Replacement : Substitute with bioisosteres like methylenedioxyphenyl or furan derivatives to optimize metabolic stability .
Q. How can computational methods predict this compound’s interactions with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to kinases or cytochrome P450 enzymes, leveraging crystallographic data from homologous proteins .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability or toxicity .
- MD Simulations : Run 100-ns trajectories in GROMACS to study conformational flexibility of the benzodioxol group in aqueous vs. membrane environments .
Q. What strategies minimize by-product formation during scale-up synthesis?
- Methodological Answer : Optimize:
- Reaction Solvent : Use DMF or THF for better solubility of intermediates .
- Temperature Control : Maintain ≤0°C during nitrobenzamide coupling to prevent nitro group reduction .
- Catalyst Screening : Test Pd/C or polymer-supported bases to enhance coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
